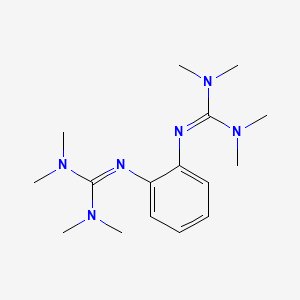![molecular formula C22H19N3 B12569067 1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline CAS No. 192003-93-3](/img/structure/B12569067.png)
1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring system. The presence of phenyl groups at positions 1 and 3 of the pyrazole ring adds to its structural complexity and potential for diverse chemical reactivity. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction proceeds through a series of steps, including cyclization and condensation, to form the desired pyrazoloquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carbonyl groups, while reduction can produce tetrahydroquinoline derivatives with hydroxyl or amine groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridine: Similar in structure but with a pyridine ring instead of a quinoline ring.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring fused to the pyrazole ring.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to a quinoline ring but with different substituents.
Uniqueness
1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline is unique due to the presence of phenyl groups at positions 1 and 3, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
192003-93-3 |
|---|---|
Molekularformel |
C22H19N3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1,3-diphenyl-5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C22H19N3/c1-3-9-16(10-4-1)21-19-15-17-11-7-8-14-20(17)23-22(19)25(24-21)18-12-5-2-6-13-18/h1-6,9-10,12-13,15H,7-8,11,14H2 |
InChI-Schlüssel |
FWORLGXVTRIPJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=C(C=C2C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)

![7-Phenylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12569005.png)

![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)

![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)



![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
